molecular formula C8H13N3O2S B13166208 3-Amino-N-propylpyridine-2-sulfonamide

3-Amino-N-propylpyridine-2-sulfonamide

Cat. No.: B13166208
M. Wt: 215.28 g/mol
InChI Key: YRWWWLLGHQXXCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-propylpyridine-2-sulfonamide is an organosulfur compound with the molecular formula C₈H₁₃N₃O₂S. It is a sulfonamide derivative, which means it contains a sulfonamide functional group (–SO₂NH₂) attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-propylpyridine-2-sulfonamide typically involves the reaction of 3-aminopyridine with propylamine and a sulfonating agent. One common method is the oxidative coupling of thiols and amines, which provides a straightforward route to sulfonamides . This method involves the use of oxidizing agents such as hydrogen peroxide or sodium hypochlorite under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-propylpyridine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium hypochlorite.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

3-Amino-N-propylpyridine-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-N-propylpyridine-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to the disruption of essential biological pathways, making the compound useful as a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

    Sulfadiazine: Another sulfonamide with antibacterial properties.

    Sulfamethoxazole: Commonly used in combination with trimethoprim for bacterial infections.

    Sulfanilamide: The parent compound of many sulfonamide drugs.

Uniqueness

3-Amino-N-propylpyridine-2-sulfonamide is unique due to its specific structural features, such as the propyl group attached to the pyridine ring. This structural variation can lead to different biological activities and chemical reactivity compared to other sulfonamides .

Biological Activity

3-Amino-N-propylpyridine-2-sulfonamide is a sulfonamide compound known for its diverse biological activities. Sulfonamides, in general, are a class of compounds that exhibit significant antimicrobial properties and have been utilized in various therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial effects, potential toxicity, and other pharmacological properties.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted with an amino group and a sulfonamide moiety. The presence of these functional groups contributes to its biological activity. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis, allowing these compounds to inhibit bacterial growth.

Antimicrobial Activity

Sulfonamides are primarily recognized for their antibacterial properties. The mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, preventing bacterial cell division.

Antibacterial Efficacy

Research has demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

Bacterial StrainMIC (μM)
Staphylococcus aureus50
Escherichia coli75
Klebsiella pneumoniae100
Pseudomonas aeruginosa150

This table indicates that while the compound is effective against several bacterial strains, its potency varies significantly among different species.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of novel sulfonamide derivatives, including this compound. For instance, a study published in MDPI highlighted the compound's potential as an antibacterial agent against resistant strains of bacteria. The authors reported that modifications to the pyridine ring could enhance its activity and selectivity against specific pathogens .

In another study, the compound was evaluated alongside other sulfonamides for its antioxidant properties using DPPH and FRAP assays. Results indicated that while it exhibited some antioxidant activity, it was less effective compared to other derivatives tested .

Toxicity and Side Effects

Despite their therapeutic benefits, sulfonamides can cause adverse reactions in some patients. Common side effects include gastrointestinal disturbances and allergic reactions such as Stevens-Johnson syndrome. The incidence of such reactions varies but is estimated to be around 3-8% . Understanding the safety profile of this compound is crucial for its clinical application.

Properties

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

3-amino-N-propylpyridine-2-sulfonamide

InChI

InChI=1S/C8H13N3O2S/c1-2-5-11-14(12,13)8-7(9)4-3-6-10-8/h3-4,6,11H,2,5,9H2,1H3

InChI Key

YRWWWLLGHQXXCX-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=C(C=CC=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.